molecular formula C25H24FN5O2 B2913674 8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-80-5

8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2913674
CAS RN: 899987-80-5
M. Wt: 445.498
InChI Key: JCCANOPTDSRTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
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Scientific Research Applications

Purine Analogs in Chronic Lymphocytic Leukemia Treatment

Purine analogs, significant in treating chronic lymphocytic leukemia (CLL), exhibit noteworthy activity. Early investigations combining fludarabine and chlorambucil showed increased toxicity due to overlapping myelosuppression and immunosuppression. Pentostatin, a purine analog with lesser myelosuppressive effects, showed promise when combined with cyclophosphamide and rituximab, offering a safe and effective regimen for previously treated CLL patients. This combination therapy, even in fludarabine-refractory patients, indicated acceptable toxicity levels and a high response rate, underscoring the therapeutic potential of purine analogs in CLL management (Lamanna et al., 2006).

Detection of Inherited Adenylosuccinase Deficiency

Adenylosuccinase deficiency, a disorder affecting purine synthesis and nucleotide interconversion, presents with psychomotor retardation and autistic behaviors. Early detection through urinary screening of imidazoles indicates excessive excretion of specific substrates related to the deficiency. This discovery underlines the importance of biochemical diagnostics in identifying metabolic disorders and potentially guides therapeutic approaches to mitigate the adverse effects on neurological development (Wadman et al., 1985).

Metabolism and Elimination Studies

Research into the metabolism and elimination of various compounds, including parabens, provides insight into human exposure and potential health implications. Studies on the urinary excretion of metabolites after oral dosage offer valuable data for assessing the safety and environmental impact of these substances. Such research is crucial for understanding the pharmacokinetics and toxicology of diverse chemicals, including imidazo[2,1-f]purine derivatives (Moos et al., 2016).

Occupational Exposure Evaluation

Evaluating occupational exposure to chemicals, including solvent mixtures in industries, is vital for workplace safety and health. Studies measuring biomarkers of exposure, such as methyl- and dimethylbenzoic acid in urine, contribute to developing safety standards and preventive measures against potential health risks. This research underscores the importance of monitoring and managing chemical exposure in occupational settings to safeguard workers' health (Kostrzewski, 1995).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-14-6-11-20(15(2)12-14)30-16(3)17(4)31-21-22(27-24(30)31)28(5)25(33)29(23(21)32)13-18-7-9-19(26)10-8-18/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCANOPTDSRTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.